1-Bromo-4-cyclopropoxy-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropoxy group, and an isopropyl group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Synthetic Routes and Reaction Conditions:
Bromination of 4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: The synthesis of 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE can be achieved through the bromination of 4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods:
Electrophilic Aromatic Substitution: In an industrial setting, the compound can be produced via electrophilic aromatic substitution, where the benzene ring undergoes bromination in the presence of a Lewis acid catalyst.
Types of Reactions:
Substitution Reactions: 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-CYCLOPROPOXY-2-(PROPAN-2-YL)PHENOL or 4-CYCLOPROPOXY-2-(PROPAN-2-YL)ANISOLE.
Coupling Products: Products from Suzuki-Miyaura coupling include various biaryl compounds with diverse functional groups.
Scientific Research Applications
1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .
Comparison with Similar Compounds
1-BROMO-2-(PROPAN-2-YL)BENZENE: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-BROMO-2-CYCLOPROPOXY-1-(PROPAN-2-YL)BENZENE: This is a positional isomer with the bromine and cyclopropoxy groups in different positions on the benzene ring, leading to different reactivity and steric effects.
Uniqueness: 1-BROMO-4-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE is unique due to the presence of both the cyclopropoxy and isopropyl groups, which introduce steric hindrance and electronic effects that influence its reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-bromo-4-cyclopropyloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-8(2)11-7-10(5-6-12(11)13)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
ZLJGHGASTNAMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.